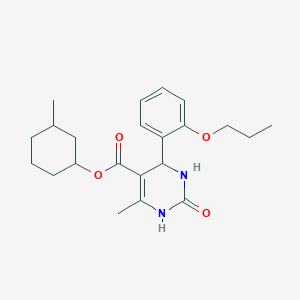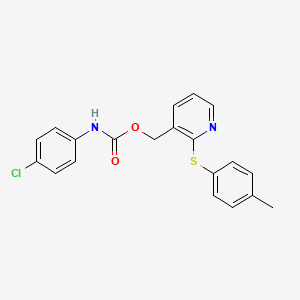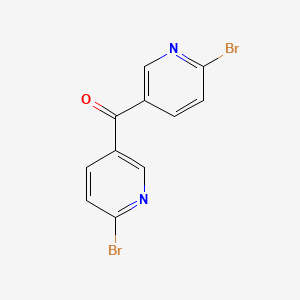
Bis(6-bromopyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis(6-bromopyridin-3-yl)methanone” is a chemical compound with the CAS number 1159976-89-2 . It is related to “6-Bromopyridin-3-yl)methanamine”, which has a molecular weight of 187.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves a stirred solution of 2,5-dibromopyridine in THF at -78°C, to which n-BuLi is added and stirred for 1 hour at the same temperature .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid or liquid . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Antioxidant Properties
Bis(6-bromopyridin-3-yl)methanone and its derivatives have been studied for their antioxidant properties. In a study conducted by Balaydın et al. (2010), bromination of bis(3,4-dimethoxyphenyl)methanone produced derivatives with significant antioxidant power, comparable to synthetic standard antioxidants. This indicates potential applications in areas requiring antioxidant properties (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Antimicrobial and Antifungal Activities
Rusnac et al. (2020) investigated compounds formed from the condensation reaction involving 2-acetylpyridine and 2-formylpyridine, leading to the synthesis of various derivatives including this compound. These compounds exhibited moderate antifungal activity, suggesting potential applications in antibacterial and antifungal treatments (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).
Chemical Synthesis and Characterization
Research by Miranda et al. (2009) on bis-(1H-benzimidazol-2-yl)-methanone, a compound related to this compound, detailed a new preparation method and characterization, highlighting its potential in diverse chemical syntheses and applications in material science (Miranda, Menezes, Vicente, Bortoluzzi, Zucco, & Neves, 2009).
Fluorescent Properties
Kim et al. (2016) explored the use of bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, a related compound, as a thermally activated delayed fluorescent emitter, demonstrating potential applications in optoelectronic devices (Kim, Choi, & Lee, 2016).
特性
IUPAC Name |
bis(6-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPZIBZNLGDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
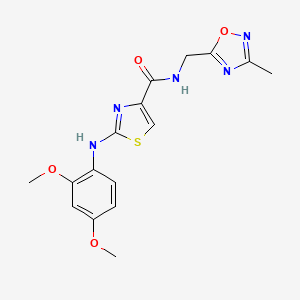
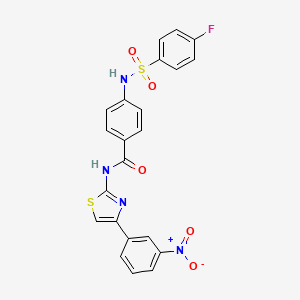
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

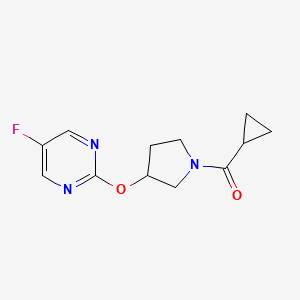
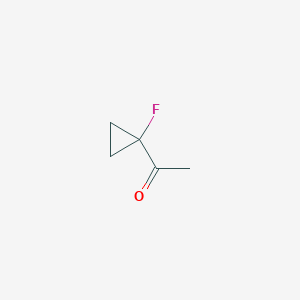
![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)
